
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reacting the pyridazinone intermediate with ethyl bromide in a nucleophilic substitution reaction to introduce the ethyl linker.
Step 4: Coupling with benzenesulfonamide
Coupling the ethyl-linked pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In industrial settings, this compound can be synthesized via similar methods but optimized for scalability and cost-efficiency, often utilizing continuous flow reactors to enhance reaction rates and product yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide generally involves the following steps:
Step 1: Preparation of 4-ethoxyaniline
Reacting 4-ethoxyaniline with ethyl bromide in the presence of a base to introduce the ethoxy group.
Step 2: Formation of the pyridazinone ring
Cyclizing the intermediate with hydrazine hydrate to form the 6-oxopyridazin-1(6H)-yl moiety.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : The ethoxy group can be oxidized under strong oxidizing conditions.
Reduction: : The pyridazinone ring can be reduced to yield dihydropyridazinone derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Hydrolysis: : The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Bromine or chlorine for halogenation; sulfuric acid for nitration.
Hydrolysis Conditions: : Aqueous acids or bases, typically under reflux.
Major Products Formed
Oxidation Products: : Formation of carboxylic acid derivatives from the ethoxy group.
Reduction Products: : Formation of dihydropyridazinones.
Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.
Hydrolysis Products: : Benzenesulfonic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound serves as an intermediate for synthesizing more complex molecules, especially in the development of novel catalysts and polymer additives.
In Biology
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.
In Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly targeting enzyme inhibition and receptor modulation pathways.
In Industry
Industrial applications include its use as a stabilizer in polymers, enhancing the durability and performance of plastic products.
Wirkmechanismus
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition and receptor modulation. Its unique structure allows it to interact with specific molecular targets, disrupting normal enzymatic activity or receptor signaling pathways, which can lead to therapeutic outcomes in disease models.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its intricate pyridazinone ring, which provides unique chemical and biological properties.
Similar Compounds
Sulfamethoxazole: : A well-known antibiotic, lacking the pyridazinone moiety.
Pyridazinone Derivatives: : Compounds like 3-methyl-6-phenylpyridazin-1(6H)-one, which share the pyridazinone ring but differ in their substitution patterns.
Other Benzenesulfonamides: : Such as benzenesulfonamide itself, without the ethoxyphenyl-pyridazinone structure.
Each of these compounds has distinct properties and applications, with this compound being uniquely suited for specific research and industrial applications due to its composite structural features.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQVIXTILDSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
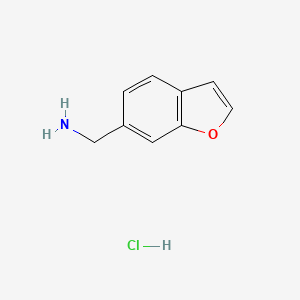
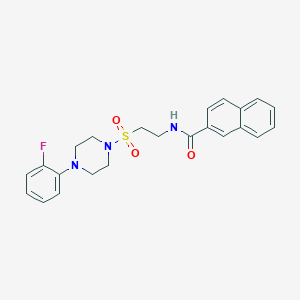
![3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2979090.png)
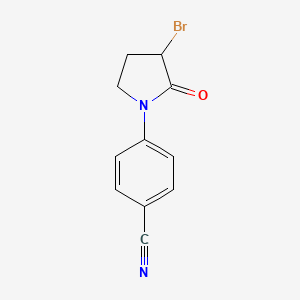
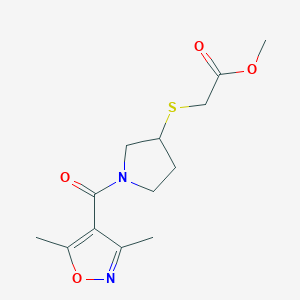
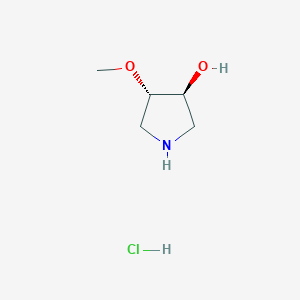
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2979100.png)
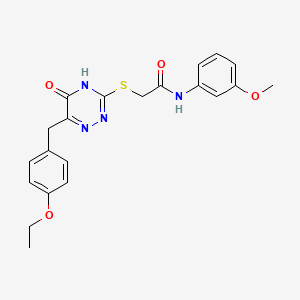
![5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2979103.png)

![2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2979107.png)
